(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene
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Overview
Description
(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene is an organic compound characterized by a cyclooctatetraene ring with phenyl groups attached at the 1 and 4 positions. This compound is notable for its unique structural configuration, which includes alternating double bonds and phenyl substituents, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenyl-substituted acetylenes and their subsequent cyclization through a series of reactions that include hydrogenation and dehydrogenation steps. The reaction conditions often require the presence of catalysts such as palladium or nickel to facilitate the formation of the desired cyclooctatetraene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions typically use hydrogen gas (H₂) in the presence of a palladium or nickel catalyst.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce fully saturated cyclooctane derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted cyclooctatetraenes.
Scientific Research Applications
(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stability of cyclooctatetraenes and their derivatives.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: The compound and its derivatives are used in the synthesis of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism by which (1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene exerts its effects involves interactions with various molecular targets. The compound’s conjugated double bonds and phenyl groups allow it to participate in π-π interactions and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity for certain targets, such as enzymes or receptors, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclooctatetraene: A parent compound with a similar ring structure but without phenyl substituents.
1,3,5,7-Tetraphenylcyclooctatetraene: A derivative with phenyl groups at all four positions of the cyclooctatetraene ring.
Biphenyl: A simpler compound with two phenyl rings connected by a single bond, lacking the cyclooctatetraene ring.
Uniqueness
(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene is unique due to its specific arrangement of double bonds and phenyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C20H16 |
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Molecular Weight |
256.3 g/mol |
IUPAC Name |
(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C20H16/c1-3-9-17(10-4-1)19-13-7-8-14-20(16-15-19)18-11-5-2-6-12-18/h1-16H/b8-7?,13-7-,14-8-,16-15?,19-13?,19-15+,20-14?,20-16+ |
InChI Key |
PLPHPKVOPXZCCM-UYXZOMBCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C/2=C/C=C(\C=C/C=C2)/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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